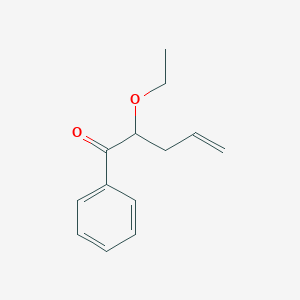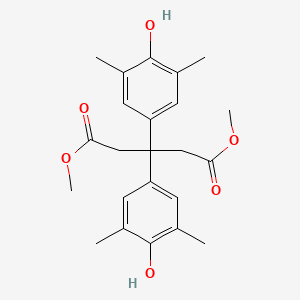
dimethyl 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioate (en)Pentanedioic acid, 3,3-bis(4-hydroxy-3,5-dimethylphenyl)-, dimethyl ester (en)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of two hydroxy groups and two dimethylphenyl groups attached to a pentanedioate backbone.
Vorbereitungsmethoden
The synthesis of dimethyl 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioate typically involves the esterification of 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process. Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Dimethyl 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as sulfuric acid or pyridine, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of dimethyl 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioate involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The dimethylphenyl groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioate can be compared with similar compounds such as:
4-Hydroxy-3,5-dimethylbenzoic acid: This compound has a similar structure but lacks the ester groups and the pentanedioate backbone.
Bis(4-hydroxy-3,5-dimethylphenyl) sulfone: This compound contains a sulfone group instead of the ester groups, leading to different chemical properties and reactivity
4-Hydroxy-3,5-dimethylphenylboronic acid: This compound contains a boronic acid group, which imparts unique reactivity in Suzuki-Miyaura coupling reactions.
The uniqueness of dimethyl 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C23H28O6 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
dimethyl 3,3-bis(4-hydroxy-3,5-dimethylphenyl)pentanedioate |
InChI |
InChI=1S/C23H28O6/c1-13-7-17(8-14(2)21(13)26)23(11-19(24)28-5,12-20(25)29-6)18-9-15(3)22(27)16(4)10-18/h7-10,26-27H,11-12H2,1-6H3 |
InChI-Schlüssel |
MPHIPXHPBGPNMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C(CC(=O)OC)(CC(=O)OC)C2=CC(=C(C(=C2)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


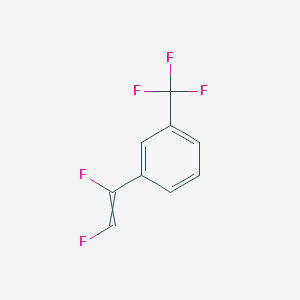
![Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-](/img/structure/B14243571.png)
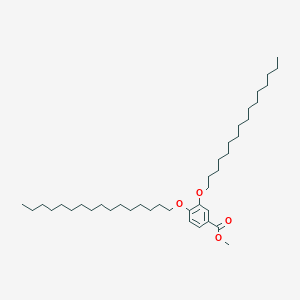
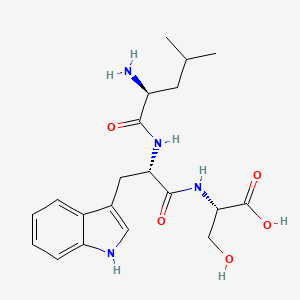
![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)
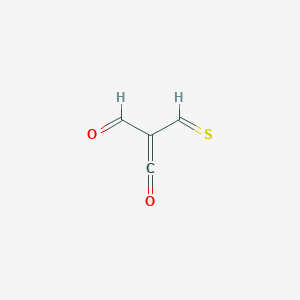
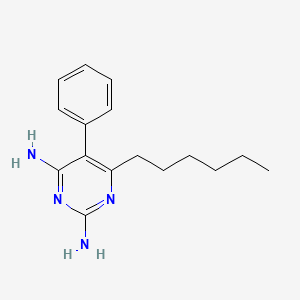
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
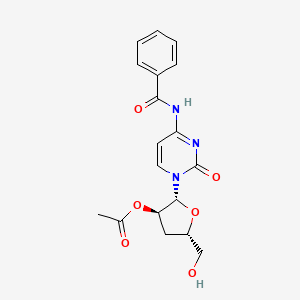
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)

![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
